2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Catalog No.
S518588
CAS No.
86770-74-3
M.F
C8H19NO4
M. Wt
193.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

CAS Number

86770-74-3

Product Name

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol

Molecular Formula

C8H19NO4

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2

InChI Key

ANOJXMUSDYSKET-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCO)N

Solubility

Soluble in DMSO

Synonyms

Amino-PEG4-alcohol

Canonical SMILES

C(COCCOCCOCCO)N

Description

The exact mass of the compound 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol is 193.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Origin: 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol is likely synthetically derived from ethylene glycol (ethane-1,2-diol) through a series of etherification reactions with 2-aminoethanol.
  • Significance: While research on this specific chain length is scarce, polyethylene glycols (PEGs) with varying chain lengths are widely used in scientific research. They possess properties like water solubility and biocompatibility, making them valuable in drug delivery, material science, and other applications.

Molecular Structure Analysis

  • Key features: The structure consists of a central ethanol backbone (C2H5OH) with four consecutive ethoxy (CH2CH2O) groups attached, each terminating with an amine (NH2) group. This structure belongs to a class of compounds called amino-polyethylene glycols (APEGs).
  • Notable aspects: The presence of multiple hydrophilic (water-loving) ether (C-O-C) linkages and terminal amine groups contribute to the water solubility and potential for interaction with other molecules.

Chemical Reactions Analysis

  • Synthesis: Specific details on the synthesis of this particular four-unit chain derivative are unavailable. However, the general synthesis of APEGs involves the reaction of ethylene glycol with an aminoalkyl halide under basic conditions [].
  • Decomposition: The decomposition pathways of APEGs are not extensively documented. However, under extreme temperatures or in the presence of strong acids or bases, they may undergo hydrolysis (breaking of bonds by water) or other degradation reactions.
  • Other relevant reactions: APEGs can undergo various reactions due to the presence of the amine group. These include acylation (introducing an acyl group) or alkylation (introducing an alkyl group) to modify their properties.

Physical And Chemical Properties Analysis

  • Physical properties: Low melting points (likely liquid at room temperature), high boiling points, and good water solubility due to the presence of multiple ether groups.
  • Chemical properties: APEGs can be basic due to the amine group and may form salts with acids. Their stability depends on chain length and storage conditions.

There is no specific information available on the mechanism of action for this particular compound in scientific research. However, APEGs with shorter chain lengths can act as linkers in bioconjugation reactions, attaching biomolecules (like drugs) to other molecules (like nanoparticles) to improve their properties [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-1.8

Exact Mass

193.1314

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

86770-74-3

General Manufacturing Information

Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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